molecular formula C10H8BF3KN B13486828 Potassium trifluoro(2-methylquinolin-6-yl)borate

Potassium trifluoro(2-methylquinolin-6-yl)borate

Katalognummer: B13486828
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: KUECFMIPBLPJHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Potassium trifluoro(2-methylquinolin-6-yl)boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of the trifluoroborate group in this compound makes it highly reactive and useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(2-methylquinolin-6-yl)boranuide typically involves the reaction of 2-methylquinoline with a boron-containing reagent, such as boron trifluoride. The reaction is carried out in the presence of a potassium salt, such as potassium carbonate, to facilitate the formation of the potassium trifluoroborate salt. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of potassium trifluoro(2-methylquinolin-6-yl)boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

Potassium trifluoro(2-methylquinolin-6-yl)boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: It can be reduced to form different boron-containing compounds.

    Substitution: The trifluoroborate group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine) or organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives, boron-containing compounds, and substituted trifluoroborates.

Wissenschaftliche Forschungsanwendungen

Potassium trifluoro(2-methylquinolin-6-yl)boranuide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It is involved in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Wirkmechanismus

The mechanism of action of potassium trifluoro(2-methylquinolin-6-yl)boranuide involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group is highly reactive and can form stable bonds with other atoms, making it useful in cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Potassium 2-methoxyphenyltrifluoroborate
  • Potassium 4-methoxyphenyltrifluoroborate
  • Potassium trifluoro(isoquinolin-6-yl)boranuide

Uniqueness

Potassium trifluoro(2-methylquinolin-6-yl)boranuide is unique due to the presence of the 2-methylquinoline moiety, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of quinoline derivatives and other complex molecules.

Eigenschaften

Molekularformel

C10H8BF3KN

Molekulargewicht

249.08 g/mol

IUPAC-Name

potassium;trifluoro-(2-methylquinolin-6-yl)boranuide

InChI

InChI=1S/C10H8BF3N.K/c1-7-2-3-8-6-9(11(12,13)14)4-5-10(8)15-7;/h2-6H,1H3;/q-1;+1

InChI-Schlüssel

KUECFMIPBLPJHJ-UHFFFAOYSA-N

Kanonische SMILES

[B-](C1=CC2=C(C=C1)N=C(C=C2)C)(F)(F)F.[K+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.